3-Ethoxy-4-hydroxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-hydroxybenzimidamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzimidazole, featuring an ethoxy group at the 3-position and a hydroxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-hydroxybenzimidamide typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with ammonia or an amine under specific conditions. One common method is the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and ammonium acetate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-hydroxybenzimidamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The ethoxy and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 3-Ethoxy-4-hydroxybenzoic acid.
Reduction: 3-Ethoxy-4-hydroxybenzylamine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
3-Ethoxy-4-hydroxybenzimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-hydroxybenzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The ethoxy and hydroxy groups can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of 3-Ethoxy-4-hydroxybenzimidamide.
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-Hydroxybenzimidamide: Lacks the ethoxy group, making it less hydrophobic.
Uniqueness
This compound is unique due to the presence of both ethoxy and hydroxy groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility in organic solvents and its ability to participate in hydrogen bonding, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-ethoxy-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-5-6(9(10)11)3-4-7(8)12/h3-5,12H,2H2,1H3,(H3,10,11) |
InChI Key |
CDCGELYKWWKTOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.